molecular formula C20H21NO4 B11077758 ethyl 2',3'-dioxo-2',6'-dihydro-3'H-spiro[cyclohexane-1,5'-pyrrolo[2,1-a]isoquinoline]-1'-carboxylate

ethyl 2',3'-dioxo-2',6'-dihydro-3'H-spiro[cyclohexane-1,5'-pyrrolo[2,1-a]isoquinoline]-1'-carboxylate

Cat. No.: B11077758
M. Wt: 339.4 g/mol
InChI Key: HXYJEXHPVWPXBM-UHFFFAOYSA-N
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Description

Ethyl 2’,3’-dioxo-2’,6’-dihydro-3’H-spiro[cyclohexane-1,5’-pyrrolo[2,1-a]isoquinoline]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of fused rings, which include a cyclohexane ring, a pyrrolo[2,1-a]isoquinoline moiety, and a carboxylate ester group. Such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and structural complexity.

Preparation Methods

The synthesis of ethyl 2’,3’-dioxo-2’,6’-dihydro-3’H-spiro[cyclohexane-1,5’-pyrrolo[2,1-a]isoquinoline]-1’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclohexanone derivative and an isoquinoline derivative.

    Introduction of the ester group: The carboxylate ester group can be introduced via esterification reactions, often using ethyl alcohol and an acid catalyst.

    Oxidation and reduction steps: These steps are necessary to introduce the dioxo groups and to achieve the desired oxidation state of the final compound.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 2’,3’-dioxo-2’,6’-dihydro-3’H-spiro[cyclohexane-1,5’-pyrrolo[2,1-a]isoquinoline]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the spirocyclic core.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.

Scientific Research Applications

Ethyl 2’,3’-dioxo-2’,6’-dihydro-3’H-spiro[cyclohexane-1,5’-pyrrolo[2,1-a]isoquinoline]-1’-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Due to its complex structure, this compound is often studied for its potential as a lead compound in drug discovery. It may exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other complex molecules, particularly those with spirocyclic structures.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 2’,3’-dioxo-2’,6’-dihydro-3’H-spiro[cyclohexane-1,5’-pyrrolo[2,1-a]isoquinoline]-1’-carboxylate depends on its specific biological target. Generally, the compound may interact with various enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to high specificity and potency.

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules with fused ring systems, such as:

    Spiro[indole-3,4’-pyridine] derivatives: These compounds share a similar spirocyclic core and are also studied for their biological activities.

    Spiro[cyclohexane-1,2’-quinoline] derivatives:

    Spiro[isoquinoline-1,4’-piperidine] derivatives: These molecules are structurally related and are of interest in medicinal chemistry for their potential therapeutic effects.

Ethyl 2’,3’-dioxo-2’,6’-dihydro-3’H-spiro[cyclohexane-1,5’-pyrrolo[2,1-a]isoquinoline]-1’-carboxylate is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl 2,3-dioxospiro[6H-pyrrolo[2,1-a]isoquinoline-5,1'-cyclohexane]-1-carboxylate

InChI

InChI=1S/C20H21NO4/c1-2-25-19(24)15-16-14-9-5-4-8-13(14)12-20(10-6-3-7-11-20)21(16)18(23)17(15)22/h4-5,8-9H,2-3,6-7,10-12H2,1H3

InChI Key

HXYJEXHPVWPXBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3CC4(N2C(=O)C1=O)CCCCC4

Origin of Product

United States

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